molecular formula C10H19Cl2N3 B1485356 {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride CAS No. 2097965-03-0

{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride

Cat. No.: B1485356
CAS No.: 2097965-03-0
M. Wt: 252.18 g/mol
InChI Key: RFGPLNWAUBHIMI-UHFFFAOYSA-N
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Description

{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclobutylmethyl group attached to a pyrazole ring, which is further linked to a methylamine group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutylmethyl halide reacts with the pyrazole derivative.

    Introduction of the Methylamine Group: The final step involves the reaction of the intermediate compound with methylamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole ring or the methylamine group, potentially leading to the formation of hydrazine derivatives or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclobutyl ketones or alcohols.

    Reduction: Formation of hydrazine derivatives or secondary amines.

    Substitution: Formation of new derivatives with different functional groups replacing the methylamine group.

Scientific Research Applications

Chemistry

In chemistry, {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, particularly those involving pyrazole derivatives.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of {[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclobutylmethyl group may enhance the compound’s binding affinity and specificity, while the methylamine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclobutylmethyl)-1H-pyrazole: Lacks the methylamine group, resulting in different chemical properties and reactivity.

    Methylamine hydrochloride: Lacks the pyrazole and cyclobutylmethyl groups, making it less complex and with different applications.

    Cyclobutylmethylamine: Lacks the pyrazole ring, leading to different biological and chemical properties.

Uniqueness

{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride is unique due to the combination of the cyclobutylmethyl group, pyrazole ring, and methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[1-(cyclobutylmethyl)pyrazol-4-yl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-11-5-10-6-12-13(8-10)7-9-3-2-4-9;;/h6,8-9,11H,2-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGPLNWAUBHIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)CC2CCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride
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{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride
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{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride
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{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride
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{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride
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{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride

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